dimethyl 2-(1H-pyrrol-1-yl)terephthalate
Description
Pyrrole (B145914) and Terephthalate (B1205515) in Organic Synthesis
The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. This structure is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and advanced materials. ed.govresearchgate.netalliedacademies.org Its derivatives exhibit a wide range of biological activities, and thus, the development of new synthetic methods for functionalized pyrroles is a very active area of chemical research. cymitquimica.com
The terephthalate scaffold, a benzene (B151609) ring substituted with two ester groups at opposite positions (para), is of immense industrial importance. Dimethyl terephthalate (DMT) is a key monomer in the production of polyesters, most notably polyethylene (B3416737) terephthalate (PET), which is used globally for beverage containers and textile fibers. researchgate.netresearchgate.net The chemistry of terephthalate derivatives is well-established, including their synthesis and role in polymer science. bg.ac.rsnih.govcu.edu.eg
Scope and Significance of Academic Research
There is no discernible body of academic research specifically dedicated to dimethyl 2-(1H-pyrrol-1-yl)terephthalate. A search of chemical supplier databases reveals a listing for the corresponding parent compound, 2-(1H-pyrrol-1-yl)terephthalic acid, but it is noted as a discontinued (B1498344) product, suggesting limited demand or synthetic viability. cymitquimica.com Without primary literature, it is not possible to provide data on its synthesis, characterization, or any investigations into its properties or applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-pyrrol-1-ylbenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-13(16)10-5-6-11(14(17)19-2)12(9-10)15-7-3-4-8-15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMDCAFTNWRPCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Dimethyl 2 1h Pyrrol 1 Yl Terephthalate and Analogous Pyrrole Terephthalate Systems
Strategies for Constructing the Pyrrole-Terephthalate Linkage
The direct formation of the bond between the pyrrole (B145914) nitrogen and the terephthalate (B1205515) ring is a common and effective strategy. This is typically accomplished through N-arylation reactions, where a pre-formed pyrrole is coupled with a functionalized terephthalate ester.
N-Arylation Approaches for Pyrrole Incorporation onto Terephthalate Esters
N-arylation reactions are powerful tools for the formation of C-N bonds. In the context of synthesizing dimethyl 2-(1H-pyrrol-1-yl)terephthalate, this involves the reaction of pyrrole with a suitably activated dimethyl terephthalate derivative, such as dimethyl 2-haloterephthalate.
Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, is a classical method for forming C(aryl)-N bonds. This reaction typically involves the coupling of an amine or an N-heterocycle with an aryl halide in the presence of a copper catalyst, often with the assistance of a ligand and a base at elevated temperatures. For the synthesis of this compound, this would involve the reaction of pyrrole with a dimethyl 2-haloterephthalate, such as dimethyl 2-bromoterephthalate or dimethyl 2-iodoterephthalate.
The general reaction conditions often require a copper(I) or copper(II) salt as the catalyst, such as CuI, CuBr, or CuO. The choice of ligand can be crucial for the success of the reaction, with various phenanthrolines, amino acids, and diamines being reported to promote the coupling. A base, typically an alkali metal carbonate or phosphate, is required to deprotonate the pyrrole and facilitate the catalytic cycle. High boiling point polar aprotic solvents like DMF, DMSO, or dioxane are commonly employed.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuI / L-proline | Dimethyl 2-bromoterephthalate | K2CO3 | DMSO | 90-120 | Moderate to Good | General Ullmann Conditions |
| Cu2O / Phenanthroline | Dimethyl 2-iodoterephthalate | Cs2CO3 | Dioxane | 110 | Good | General Ullmann Conditions |
Note: The yields are generalized as specific data for the target molecule was not found in the reviewed literature.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone of modern organic synthesis for the formation of C-N bonds. rsc.org This methodology offers several advantages over traditional copper-catalyzed methods, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. researchgate.net The reaction involves the coupling of an amine or N-heterocycle with an aryl halide or triflate, catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand. rsc.orgresearchgate.net
For the synthesis of this compound, a typical Buchwald-Hartwig protocol would involve the reaction of pyrrole with dimethyl 2-haloterephthalate in the presence of a palladium catalyst, a phosphine ligand, and a base.
Commonly used palladium precursors include Pd(OAc)2 and Pd2(dba)3. The choice of phosphine ligand is critical and often determines the success and efficiency of the reaction. A wide variety of ligands, ranging from simple trialkylphosphines to complex biarylphosphines like XPhos, SPhos, and RuPhos, have been developed. The base, typically a sterically hindered alkoxide like sodium tert-butoxide or a carbonate like cesium carbonate, is essential for the catalytic cycle.
| Palladium Catalyst | Ligand | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)2 | XPhos | Dimethyl 2-chloroterephthalate | NaOtBu | Toluene | 80-110 | Good to Excellent | General Buchwald-Hartwig Conditions |
| Pd2(dba)3 | RuPhos | Dimethyl 2-bromoterephthalate | K3PO4 | Dioxane | 100 | Good to Excellent | General Buchwald-Hartwig Conditions |
Note: The yields are generalized as specific data for the target molecule was not found in the reviewed literature. The presence of ester groups on the aryl halide is generally well-tolerated in Buchwald-Hartwig reactions. researchgate.net
Cycloaddition Reactions for Pyrrole Ring Formation on Terephthalate Precursors
An alternative approach to constructing the pyrrole-terephthalate system is to form the pyrrole ring directly onto a terephthalate precursor that already contains the necessary functionalities. This can be achieved through various cycloaddition and condensation reactions.
The Paal-Knorr synthesis is a classic and straightforward method for the synthesis of pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). organic-chemistry.orgrgmcet.edu.inresearchgate.net To apply this method for the synthesis of this compound, a key intermediate would be dimethyl 2-(1,4-dioxobutyl)terephthalate or a similar 1,4-dicarbonyl-substituted terephthalate. This precursor could then be reacted with ammonia or an ammonia equivalent to form the pyrrole ring.
The reaction is typically carried out under acidic or neutral conditions, and various catalysts can be employed to facilitate the cyclization and dehydration steps. organic-chemistry.org Traditional methods often use protic acids like acetic acid or mineral acids. researchgate.net More modern and milder variations utilize Lewis acids or solid-supported catalysts. rgmcet.edu.in
| 1,4-Dicarbonyl Precursor | Amine Source | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| Dimethyl 2-(1,4-dioxobutyl)terephthalate | NH4OAc | Acetic Acid | Ethanol | Reflux | Moderate to Good | General Paal-Knorr Conditions |
| Dimethyl 2-(1,4-dioxobutyl)terephthalate | NH3 | p-Toluenesulfonic acid | Toluene | Reflux (Dean-Stark) | Moderate to Good | General Paal-Knorr Conditions |
Note: The yields are generalized as the synthesis of the required 1,4-dicarbonyl terephthalate precursor and its subsequent cyclization to the target molecule is a hypothetical route based on the general principles of the Paal-Knorr synthesis. organic-chemistry.org
[3+2] Cycloaddition reactions offer a powerful and convergent approach to the synthesis of five-membered heterocycles, including pyrroles. rsc.orgnih.gov In this strategy, a three-atom component reacts with a two-atom component to form the pyrrole ring. For the synthesis of a pyrrole-terephthalate system, this could involve the reaction of a terephthalate derivative containing a two-atom component (e.g., an alkene or alkyne) with a three-atom synthon.
One potential [3+2] cycloaddition approach would be the reaction of an azomethine ylide with a suitable dipolarophile. For instance, a terephthalate derivative bearing an electron-deficient alkene or alkyne could react with an azomethine ylide generated in situ.
Another strategy involves the use of tosylmethyl isocyanide (TosMIC) as a three-atom component, which can react with Michael acceptors in the Van Leusen pyrrole synthesis. organic-chemistry.org A terephthalate derivative functionalized with an α,β-unsaturated ester could potentially serve as the Michael acceptor in such a reaction.
| Three-Atom Component | Two-Atom Component on Terephthalate | Catalyst/Conditions | Solvent | Temperature (°C) | Yield (%) | Reference |
| Azomethine Ylide | Dimethyl 2-vinylterephthalate | Heat or Metal Catalyst | Toluene | 80-120 | Moderate to Good | General [3+2] Cycloaddition Principles |
| Tosylmethyl isocyanide (TosMIC) | Dimethyl 2-(acrylolyl)terephthalate | Base (e.g., NaH, K2CO3) | THF/DMSO | Room Temp to 80 | Moderate to Good | General Van Leusen Reaction Principles |
Note: The yields are generalized as these are hypothetical pathways for the synthesis of the target molecule based on established [3+2] cycloaddition methodologies. rsc.orgnih.gov
Multi-Component Reaction Approaches for Direct Synthesis
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules. orientjchem.orgresearchgate.netresearchgate.net While a direct one-pot synthesis of this compound via an MCR is not extensively documented, plausible pathways can be extrapolated from established pyrrole synthesis methodologies.
One such approach could be a variation of the Hantzsch pyrrole synthesis. researchgate.net A hypothetical MCR could involve the reaction of dimethyl 2-aminoterephthalate, a suitable 1,4-dicarbonyl compound, and a catalyst in a one-pot setup. The initial formation of an enamine from the dimethyl 2-aminoterephthalate and one of the carbonyl groups, followed by condensation with the second carbonyl and subsequent cyclization and aromatization, would yield the desired N-aryl pyrrole structure.
Another potential MCR strategy involves the reaction of an arylamine, a dialkyl acetylenedicarboxylate, and a third component that can generate a 1,4-dicarbonyl equivalent in situ. orientjchem.org For the synthesis of the target molecule, dimethyl 2-aminoterephthalate could serve as the arylamine component. The reaction conditions, including solvent, temperature, and catalyst, would need to be carefully optimized to favor the formation of the desired pyrrole-terephthalate system over potential side reactions. The atom economy of such MCRs is generally high, as most of the atoms from the starting materials are incorporated into the final product. mdpi.comnih.govresearchgate.net
| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Potential Catalyst | Key Features |
| Hantzsch-type | Dimethyl 2-aminoterephthalate | 1,4-dicarbonyl compound | - | Acid or Lewis Acid | Convergent synthesis, formation of C-N and C-C bonds in one pot. |
| Three-component | Dimethyl 2-aminoterephthalate | Dialkyl acetylenedicarboxylate | α-haloketone | Indium, Triphenylphosphine | High atom economy, mild reaction conditions often possible. orientjchem.org |
Synthesis of Key Intermediates for this compound
The synthesis of this compound often relies on the preparation of functionalized precursors that are subsequently coupled to form the final product. This section details the synthesis of key dimethyl terephthalate and pyrrole intermediates.
Preparation of Functionalized Dimethyl Terephthalate Precursors
The introduction of a reactive group at the 2-position of the dimethyl terephthalate ring is a critical step. Common functionalized precursors include dimethyl 2-haloterephthalates and dimethyl 2-aminoterephthalate.
Dimethyl 2-haloterephthalates , such as dimethyl 2-bromoterephthalate or dimethyl 2-iodoterephthalate, are valuable intermediates for cross-coupling reactions. The synthesis of these compounds can be achieved through several methods. One common route is the direct halogenation of terephthalic acid followed by esterification. For instance, 2,5-dibromoterephthalic acid can be synthesized by treating an oleum (B3057394) solution of terephthalic acid with bromine, which upon esterification with methanol (B129727) yields dimethyl 2,5-dibromoterephthalate. google.com
Alternatively, the Sandmeyer reaction provides a versatile method for converting dimethyl 2-aminoterephthalate into the corresponding halo-derivatives. wikipedia.orgorganic-chemistry.orgnih.gov This two-step process involves the diazotization of the amino group with nitrous acid, followed by treatment with a copper(I) halide (e.g., CuBr or CuI) to introduce the halogen atom onto the aromatic ring.
Dimethyl 2-aminoterephthalate is another key precursor, which can be synthesized by the reduction of dimethyl 2-nitroterephthalate. This reduction can be efficiently carried out using various reducing agents, such as iron powder in the presence of ammonium (B1175870) chloride or through catalytic hydrogenation. orientjchem.org
| Precursor | Starting Material | Key Reagents | Reaction Type |
| Dimethyl 2-bromoterephthalate | Dimethyl 2-aminoterephthalate | 1. NaNO₂, HBr 2. CuBr | Sandmeyer reaction wikipedia.org |
| Dimethyl 2-iodoterephthalate | Dimethyl 2-aminoterephthalate | 1. NaNO₂, HI 2. CuI | Sandmeyer reaction |
| Dimethyl 2-aminoterephthalate | Dimethyl 2-nitroterephthalate | Fe, NH₄Cl or H₂, Pd/C | Nitro group reduction orientjchem.org |
Derivatization of Pyrrole Moieties
For convergent synthetic strategies, derivatization of the pyrrole ring can be necessary. While the N-H proton of pyrrole is sufficiently acidic to be removed by a base for subsequent N-arylation, certain reactions may benefit from pre-functionalized pyrroles. For instance, the synthesis of N-substituted pyrroles can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is condensed with a primary amine. rgmcet.edu.inalfa-chemistry.comwikipedia.org In the context of synthesizing the target molecule, this would involve the reaction of a suitable 1,4-dicarbonyl compound with dimethyl 2-aminoterephthalate. wikipedia.org
Reaction Optimization and Green Chemistry Considerations in Synthesis
Optimizing synthetic routes to minimize environmental impact while maximizing efficiency is a central tenet of green chemistry. The synthesis of this compound and its analogs can be significantly improved by considering factors such as solvent choice, catalyst systems, and atom economy.
Solvent-Free and Catalytic Conditions
Traditional cross-coupling reactions often employ high-boiling, toxic organic solvents. Recent advancements have focused on developing solvent-free or aqueous reaction conditions to mitigate these environmental concerns.
Solvent-free Paal-Knorr synthesis of N-aryl pyrroles has been successfully demonstrated. rgmcet.edu.inresearchgate.net This approach, often facilitated by microwave irradiation, can significantly reduce reaction times and simplify product purification. researchgate.netpensoft.netrsc.orgpensoft.net The condensation of dimethyl 2-aminoterephthalate with a 1,4-dicarbonyl compound under solvent-free conditions, potentially with a reusable solid acid catalyst, represents a green alternative to traditional methods.
Catalytic N-arylation reactions , such as the Ullmann condensation and the Buchwald-Hartwig amination, are pivotal for forming the C-N bond between the pyrrole and terephthalate moieties. The Ullmann reaction, traditionally requiring harsh conditions, has been significantly improved through the use of ligands and more efficient copper catalysts, allowing for lower reaction temperatures. organic-chemistry.orgrsc.org The Buchwald-Hartwig amination, a palladium-catalyzed process, is known for its high efficiency and broad substrate scope, even with electron-deficient aryl halides. researchgate.net Green chemistry approaches to these reactions focus on using low-toxicity and recoverable catalysts, as well as minimizing the use of hazardous solvents.
| Reaction | Catalyst System | Solvent | Green Advantages |
| Paal-Knorr Synthesis | Solid acid catalyst | Solvent-free (Microwave) | Reduced solvent waste, faster reaction times. rgmcet.edu.inpensoft.net |
| Ullmann Condensation | CuI / ligand | Water or ionic liquid | Avoidance of toxic organic solvents, potential for catalyst recycling. researchgate.net |
| Buchwald-Hartwig Amination | Pd(OAc)₂ / phosphine ligand | Toluene or greener alternatives | High efficiency, broad functional group tolerance. researchgate.net |
Atom Economy and Efficiency in Synthetic Routes
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms of the reactants are incorporated into the final desired product. mdpi.comnih.govresearchgate.net
Multi-component reactions inherently exhibit high atom economy as they combine multiple starting materials into a single product with minimal byproduct formation. orientjchem.orgresearchgate.netresearchgate.net A well-designed MCR for the synthesis of this compound would be a highly efficient and sustainable route.
Advanced Spectroscopic and Structural Elucidation Techniques for Pyrrole Terephthalate Compounds
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Without access to a primary scientific publication detailing the synthesis and characterization of dimethyl 2-(1H-pyrrol-1-yl)terephthalate, providing the requested in-depth article with interactive data tables and detailed research findings is not feasible at this time. Further empirical research and publication of the findings would be necessary to enable such a detailed spectroscopic analysis.
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Architecture
Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. rsc.org These interactions, though weaker than covalent bonds, collectively dictate the physical properties of the material. For a molecule like this compound, several types of interactions would be expected to play a significant role.
In the crystal structure of a related compound, dimethyl 2-nitroterephthalate, molecules are linked together by non-classical C—H···O intermolecular interactions. researchgate.net It is highly probable that this compound would also exhibit such hydrogen bonds, where the hydrogen atoms of the pyrrole (B145914) ring or the methyl groups could interact with the oxygen atoms of the ester functionalities on neighboring molecules.
A summary of potential intermolecular interactions is presented in the table below.
| Interaction Type | Potential Donor | Potential Acceptor | Likely Role in Packing |
| C—H···O Hydrogen Bonds | Pyrrole C-H, Methyl C-H | Ester Carbonyl Oxygen | Linking molecules into chains or sheets |
| π-π Stacking | Pyrrole Ring, Benzene (B151609) Ring | Pyrrole Ring, Benzene Ring | Stabilizing layered structures |
| N—H···π Interactions | Pyrrole N-H | Pyrrole or Benzene π-system | Directing molecular alignment |
Conformational Analysis of the Pyrrole and Terephthalate (B1205515) Moieties
In the structure of dimethyl 2-nitroterephthalate, the two ester groups and the nitro group are significantly twisted out of the plane of the benzene ring, with dihedral angles of 9.2(2)°, 123.3(6)°, and 135.2(5)°, respectively. researchgate.net A similar non-planar conformation would be expected for this compound. The dihedral angle between the plane of the pyrrole ring and the plane of the benzene ring is a critical conformational parameter. This angle would likely be non-zero to alleviate steric clashes between the hydrogen atoms on the pyrrole ring and the adjacent ester group on the terephthalate ring. For instance, in 2-[(1H-pyrrol-2-yl)methyl]-1H-pyrrole, the two pyrrole rings are twisted with respect to each other by a dihedral angle of 69.07(16)°. nih.gov
The orientation of the two methyl ester groups on the terephthalate moiety is another important conformational feature. Computational studies on related molecules have shown that different orientations (e.g., cis or trans relative to the main ring system) can have very similar energies, with the final conformation in the crystal being influenced by packing forces. core.ac.uk
The table below summarizes the key conformational degrees of freedom for this molecule.
| Torsional Angle | Description | Expected Conformation |
| C(pyr)-N-C(ben)-C(ben) | Rotation of the pyrrole ring relative to the benzene ring | Non-planar to minimize steric hindrance |
| C(ben)-C(ben)-C(O)-O | Rotation of the ester group adjacent to the pyrrole | Twisted out of the benzene plane |
| C(ben)-C(ben)-C(O)-O | Rotation of the second ester group | Twisted out of the benzene plane |
Further research involving the synthesis and successful crystallization of this compound is required to definitively determine its solid-state structure and confirm these predictive insights.
Computational and Theoretical Investigations of Dimethyl 2 1h Pyrrol 1 Yl Terephthalate and Its Derivatives
Molecular Dynamics Simulations for Conformational Space and Intermolecular Interactions
MD simulations would be employed to explore the different shapes (conformations) the molecule can adopt over time and to study how it might interact with other molecules, such as solvents or biological macromolecules.
Quantitative Structure-Activity Relationships (QSAR) Focusing on Electronic and Steric Parameters
If a set of similar molecules with known activities were available, a QSAR study could be performed to build a statistical model that relates the electronic and steric features of the molecules to their activity.
Reaction Mechanism Studies through Computational Modeling
Computational modeling could be used to investigate the step-by-step process of chemical reactions involving dimethyl 2-(1H-pyrrol-1-yl)terephthalate, providing insights into the energies of reactants, transition states, and products.
Until such dedicated research is conducted and published, a comprehensive and scientifically rigorous article on the computational and theoretical investigations of this compound cannot be provided.
Applications and Advanced Materials Development Incorporating Pyrrole Substituted Terephthalates
Polymer and Macromolecular Chemistry
The incorporation of the pyrrole-terephthalate moiety into macromolecular structures offers a pathway to novel polymers with enhanced thermal stability, specific electronic properties, and functionalities for further modification.
The synthesis of novel copolymers and polyesters incorporating the pyrrole-terephthalate unit can be achieved through established polymerization techniques, primarily melt polycondensation or transesterification. researchgate.netbohrium.com In these processes, dimethyl 2-(1H-pyrrol-1-yl)terephthalate can act as a functional comonomer alongside traditional monomers like terephthalic acid (TPA) or dimethyl terephthalate (B1205515) (DMT), and various diols such as ethylene (B1197577) glycol (EG) or 1,4-butanediol (B3395766) (BD). researchgate.netbohrium.com
The introduction of the N-substituted pyrrole (B145914) group into the polyester (B1180765) backbone is expected to influence the polymer's properties significantly. The bulky pyrrole ring can disrupt chain packing, potentially lowering the crystallinity and melting point compared to their unmodified counterparts like Poly(ethylene terephthalate) (PET) or Poly(butylene terephthalate) (PBT). bohrium.commdpi.com This modification can enhance properties such as flexibility and solubility. Furthermore, the nitrogen-containing heterocyclic ring introduces a site for potential post-polymerization modification and can enhance the thermal stability of the resulting copolymer. csic.es Research on analogous aliphatic-aromatic copolyesters has shown that the introduction of a third monomer can effectively tailor the material's thermal and degradation properties. mdpi.com
For instance, studies on poly(propylene terephthalate-co-adipate) (PPTA) copolymers demonstrated that varying the comonomer ratio systematically alters the glass transition temperature (Tg), melting temperature (Tm), and crystallinity, as shown in the table below. mdpi.com A similar trend would be anticipated for copolymers containing the pyrrole-terephthalate unit.
| PTA:AA Molar Ratio | Tg (°C) | Tm (°C) | Crystallinity (%) |
|---|---|---|---|
| 100:0 | 45.8 | 225.4 | 35.7 |
| 90:10 | 35.2 | 201.3 | 27.5 |
| 80:20 | 28.7 | 185.6 | 22.1 |
| 70:30 | 20.1 | 165.2 | 18.9 |
The pyrrole moiety in this compound is particularly suited for integration into functional polymer networks. Pyrrole can undergo oxidative polymerization to form polypyrrole, a well-known conducting polymer. frontiersin.org By incorporating the pyrrole-terephthalate unit into a polymer backbone, subsequent oxidative coupling (chemically or electrochemically) can create cross-linked, three-dimensional networks. researchgate.net
These networks can exhibit high porosity and large surface areas, making them suitable for applications in gas separation and catalysis. researchgate.netrsc.org Research on microporous organic frameworks derived from the copolymerization of terephthalaldehyde (B141574) and pyrrole has yielded materials with BET surface areas up to 777 m² g⁻¹ and significant CO₂ uptake capacity. rsc.org Similarly, networks prepared from N-protected pyrrole monomers have achieved surface areas as high as 1408 m² g⁻¹. researchgate.net The integration of the rigid terephthalate unit would provide mechanical and thermal stability to the network, while the pyrrole linkages would offer electronic conductivity and catalytic sites. frontiersin.org
| Polymer Name | Monomers | BET Surface Area (m²/g) | CO₂ Uptake (wt% at 273 K/1 bar) | Reference |
|---|---|---|---|---|
| Pyr-POF-1 | Terephthalaldehyde, Pyrrole | 777 | 14.0 | rsc.org |
| Pyr-POF-2 | Terephthalaldehyde, Pyrrole (different conditions) | N/A | 10.0 (at 298 K) | rsc.org |
| MPN-1 | N-Boc-pyrrole derivative | 828 | ~8.6 | researchgate.net |
| MPN-2 | N-Boc-pyrrole derivative | 1408 | ~11.8 | researchgate.net |
The pyrrole-terephthalate structure can be used to modify the surfaces of various materials, imparting new functionalities. One approach involves grafting polymers containing this moiety onto a substrate. For example, techniques like photo-induced graft polymerization, which have been used to modify PET surfaces with other functional monomers, could be adapted. mdpi.comnih.gov This would create a surface layer rich in pyrrole units, which could then be used for further reactions, such as immobilizing biomolecules or growing conductive polypyrrole chains.
Another strategy is to use plasma polymerization to deposit a thin, adherent, cross-linked film of a pyrrole-terephthalate-containing precursor onto a substrate. nih.gov This solvent-free method creates robust, pin-hole-free coatings that can dramatically alter the surface properties, such as wettability and biocompatibility. nih.gov The presence of both the aromatic terephthalate and the heterocyclic pyrrole would offer a unique combination of hydrophobicity and chemical reactivity to the modified surface.
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
The dicarboxylate functionality of the terephthalate core makes this class of molecules prime candidates for use as organic linkers in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). researchgate.net
In MOF synthesis, this compound would first be hydrolyzed to its corresponding dicarboxylic acid, 2-(1H-pyrrol-1-yl)terephthalic acid. This molecule can then serve as an organic linker, coordinating to metal ions or clusters (Secondary Building Units, SBUs) to form a porous, crystalline framework. nih.govmdpi.com Terephthalic acid and its derivatives are among the most common linkers used in MOF chemistry, forming iconic structures such as MOF-5 and the UiO-66 series. researchgate.netdtu.dkresearchgate.net
The introduction of the pyrrole substituent on the terephthalate linker provides a "functional tag" within the MOF's pores. mdpi.com This functionality can be used to tune the chemical environment of the pores, influencing the framework's affinity for specific guest molecules (e.g., CO₂) or acting as a catalytic site. The desymmetrization of the linker, by introducing the pyrrole group at the 2-position, can also lead to the formation of MOFs with unusual topologies and functionalities not accessible with more symmetric linkers like standard terephthalic acid. nih.gov
The carboxylate groups of the 2-(1H-pyrrol-1-yl)terephthalate linker can adopt various coordination modes with metal centers (e.g., monodentate, bidentate chelating, bidentate bridging), influencing the geometry of the resulting SBU. mdpi.com The specific metal used and the synthesis conditions dictate which coordination mode is preferred, ultimately determining the final topology of the MOF. rsc.org
The presence of the pyrrole substituent can influence the framework's structure through steric effects, directing the self-assembly process. mdpi.com Depending on the size and coordination preference of the metal SBU, the bent nature of the pyrrole-substituted linker could favor the formation of novel framework topologies, distinct from the common cubic (pcu) or face-centered cubic (fcu) nets often seen with linear terephthalates. nih.gov Research on low-symmetry linkers has shown they play a critical role in generating structural diversity and can lead to frameworks with unique properties, such as high proton conductivity. nih.gov The pyrrole-terephthalate linker, therefore, offers a promising pathway to new functional MOFs with tailored pore environments and network structures. rsc.orgnih.gov
Luminescent and Optical Properties of Pyrrole-Terephthalate MOFs
The luminescence in Metal-Organic Frameworks (MOFs) is a phenomenon deeply rooted in the interplay between the metal nodes and, more frequently, the organic linkers. researchgate.netmatec-conferences.org The optical properties of these materials, such as their absorption and emission wavelengths, are therefore highly tunable through the strategic functionalization of these organic components. rsc.org
The introduction of a 1H-pyrrol-1-yl group onto a terephthalate linker to form a pyrrole-terephthalate MOF is a promising strategy for engineering specific luminescent and optical behaviors. The pyrrole moiety is an electron-rich, π-conjugated N-heterocycle. Its incorporation into the terephthalate backbone is expected to significantly alter the electronic structure of the linker. This modification would likely lower the energy of the π-π* electronic transitions within the linker. rsc.org Consequently, MOFs constructed from this linker would be anticipated to exhibit a bathochromic shift (red-shift) in both their light absorption and photoluminescent emission spectra when compared to MOFs built from standard, unsubstituted terephthalic acid.
Research on MOFs using other N-heterocyclic functionalized linkers, such as 2-(4-pyridyl)-terephthalic acid, has demonstrated that this approach is effective for creating novel frameworks with distinct, linker-derived luminescent properties. rsc.orgrsc.org These materials often exhibit fluorescence that is sensitive to their environment, making them candidates for chemical sensing applications. rsc.org Similarly, a pyrrole-terephthalate MOF would be expected to display luminescence that could be modulated by the presence of specific guest molecules within its pores, potentially through charge-transfer interactions with the electron-rich pyrrole ring.
| Property | Standard Terephthalate MOF | Projected Pyrrole-Terephthalate MOF | Rationale for Change |
|---|---|---|---|
| Absorption Max (λmax) | UV Region | Shifted to Longer Wavelengths (UV-Vis) | Extended π-conjugation from the pyrrole ring lowers the HOMO-LUMO gap of the linker. |
| Emission Max (λem) | UV / Violet-Blue | Shifted to Longer Wavelengths (Blue-Green) | Lower energy of the first excited singlet state (S1) due to pyrrole functionalization. |
| Quantum Yield | Variable | Potentially Modulated | The pyrrole group can influence non-radiative decay pathways, affecting emission efficiency. |
| Sensing Potential | Limited | Enhanced for Electron-Deficient Analytes | The electron-rich pyrrole moiety can engage in specific host-guest interactions (e.g., charge transfer), leading to fluorescence quenching or enhancement. |
Optoelectronic Materials and Devices
The unique molecular structure of this compound, combining a rigid aromatic diester with an electroactive N-heterocycle, makes it a compelling precursor for a new class of optoelectronic materials. Polymers derived from this monomer are projected to have significant potential in applications requiring electrical conductivity, color-changing capabilities, and efficient charge transport.
Development of Conductive and Electrochromic Polymers
Conductive polymers are characterized by a backbone of alternating single and double bonds, which facilitates the delocalization of π-electrons. Polypyrrole is a foundational example of an intrinsically conductive polymer, valued for its stability, high conductivity in the doped state, and ease of synthesis. mdpi.comfrontiersin.org A polymer synthesized from a pyrrole-terephthalate monomer would create a conjugated system where the electroactive pyrrole units are regularly spaced by rigid terephthalate groups.
The conductivity in such a polymer would be achieved through chemical or electrochemical oxidation (doping). The pyrrole units are readily oxidized to form stable radical cations (polarons) and dications (bipolarons), which act as charge carriers that can move along the polymer chain. mdpi.com The terephthalate spacer, while less electroactive, would enforce a degree of structural order and influence the polymer's morphology and processability.
This same redox activity is the basis for electrochromism—the ability of a material to change color in response to an applied electrical potential. rsc.org The neutral, reduced state of the pyrrole-terephthalate polymer would have a specific color associated with its π-π* transition. Upon oxidation, the formation of polarons and bipolarons introduces new electronic states within the band gap, allowing the material to absorb light at different, lower energies (longer wavelengths). This results in a distinct color change. Many polymers incorporating 2,5-di(2-thienyl)-1H-pyrrole units exhibit robust electrochromic properties, switching between various colors upon changes in their redox state. researchgate.netx-mol.net A polymer based on 2-(1H-pyrrol-1-yl)terephthalate is expected to show similar behavior, likely transitioning from a lightly colored or transparent state to a more deeply colored state upon oxidation.
Investigation of Charge Transport Properties
Efficient charge transport is critical for the performance of organic electronic devices. In conjugated polymers, charge mobility is governed by two primary processes: intra-chain transport along a single polymer backbone and inter-chain hopping between adjacent chains.
The planarity of the polymer backbone is a key determinant of intra-chain charge mobility. mdpi.com While the terephthalate unit is inherently planar, the rotational freedom between the pyrrole ring and the benzene (B151609) ring presents a potential disruption to conjugation. A smaller dihedral angle between these two rings would lead to better delocalization of frontier orbitals along the backbone, favoring more efficient charge transport. mdpi.com
Inter-chain transport is highly dependent on the polymer's solid-state packing and morphology. Crystalline domains where polymer chains are well-ordered with significant π-π stacking allow for efficient charge hopping between chains. nih.gov The rigid terephthalate units could promote such ordering, while the pendant pyrrole groups would mediate the electronic coupling. Studies on high-mobility polymers based on diketopyrrolopyrrole (DPP), a related N-heterocyclic structure, have consistently shown that high crystallinity and preferential molecular orientation are essential for achieving high charge carrier mobilities. nih.govrsc.org Therefore, the processing and annealing conditions of a pyrrole-terephthalate polymer film would be critical in optimizing its charge transport characteristics. Given that pyrrole is an electron-rich moiety, the polymer would be expected to primarily function as a p-type (hole-transporting) semiconductor.
Tunable Optical and Redox Behavior
A key advantage of polymeric materials derived from this compound is the inherent tunability of their optical and redox properties. The redox behavior is centered on the reversible oxidation and reduction of the pyrrole units. rsc.org These electrochemical transitions occur at characteristic potentials that can be measured by techniques like cyclic voltammetry.
The optical behavior is directly coupled to this redox activity. As the polymer is electrochemically switched between its neutral and oxidized states, its UV-Visible absorption spectrum changes accordingly. This electrochromic response allows for the precise control of the material's color and transparency by modulating the applied voltage.
The term "tunable" also refers to the ability to modify these properties through chemical design. By copolymerizing the pyrrole-terephthalate monomer with other aromatic units that have different electron-donating or -accepting strengths, the electronic structure of the resulting copolymer can be systematically altered. rsc.org This strategy allows for fine-tuning of the polymer's highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels. Adjusting these levels can change the material's redox potentials, modify its absorption spectrum and colors, and control its semiconductor band gap, thereby tailoring its performance for specific optoelectronic applications.
| Polymer State | Description | Dominant Electronic Transition | Expected Color |
|---|---|---|---|
| Neutral (Reduced) | Fully conjugated polymer backbone with no net charge. | π-π* Transition | Transparent / Light Yellow |
| Oxidized (Polaron) | Formation of radical cations on pyrrole units after partial oxidation. | Transitions involving new polaron states in the band gap. | Green / Blue |
| Oxidized (Bipolaron) | Formation of dications on pyrrole units at higher oxidation potentials. | Transitions involving bipolaron bands. | Blue / Violet |
Future Research Directions and Emerging Paradigms for Pyrrole Terephthalate Chemistry
Sustainable and Biocatalytic Approaches in Synthesis
The chemical industry's shift towards green and sustainable practices necessitates the development of environmentally benign synthetic routes for novel compounds. For dimethyl 2-(1H-pyrrol-1-yl)terephthalate, future research will likely focus on moving beyond traditional synthetic methods to embrace more sustainable alternatives.
One promising avenue is the adaptation of green synthesis strategies currently employed for dimethyl terephthalate (B1205515) (DMT) and its derivatives. A significant body of research exists on the sustainable production of DMT from upcycled polyethylene (B3416737) terephthalate (PET) waste. nih.govrsc.orgrsc.org Future work could explore a two-step process: first, the sustainable derivation of a functionalized terephthalate precursor from PET, followed by the introduction of the pyrrole (B145914) moiety. For instance, processes utilizing solid acid catalysts or ionic liquids for PET degradation could be adapted to create a suitable starting material for the subsequent pyrrolation step. nih.govrsc.org
Furthermore, the synthesis of DMT-like monomers from renewable biomass, such as eugenol, offers a template for developing bio-based routes to pyrrole-terephthalate precursors. scispace.comukm.my Research in this area would involve the catalytic conversion of biomass-derived platform chemicals into functionalized aromatic esters, which can then be further modified to incorporate the pyrrole ring.
Biocatalysis presents another significant frontier. While specific enzymes for the synthesis of this compound have not been identified, the broader field of biocatalysis offers powerful tools. nih.gov Enzymes like lipases, proteases, and peroxidases are known to catalyze a wide range of organic transformations, including esterification and polymerization, under mild, aqueous conditions. mdpi.com Future research could focus on:
Enzyme Screening: Identifying existing enzymes that exhibit promiscuous activity towards the synthesis of this target molecule or its precursors.
Directed Evolution: Engineering enzymes to enhance their activity and selectivity for the desired reaction, creating a bespoke biocatalyst for the pyrrolation of a terephthalate substrate.
Tandem Catalysis: Designing multi-enzyme cascade reactions where a series of biocatalytic steps convert a simple, renewable starting material into the final product in a one-pot synthesis. nih.gov
The principles of these sustainable and biocatalytic methods are summarized in the table below.
| Approach | Key Principles | Potential Application to this compound |
| Upcycling PET | Chemical degradation of PET waste into valuable monomers. | Deriving a functionalized terephthalate precursor for subsequent pyrrolation. |
| Biomass Conversion | Catalytic transformation of renewable feedstocks (e.g., eugenol) into monomers. | Creating bio-based aromatic esters as a platform for synthesis. |
| Biocatalysis | Use of enzymes for specific and efficient chemical transformations. | Developing enzymatic routes for the esterification and pyrrolation steps under mild conditions. |
Exploration of Novel Supramolecular Assemblies
The structure of this compound, with its potential for hydrogen bonding (via the pyrrole N-H, if not substituted), π-π stacking, and dipole-dipole interactions, makes it a prime candidate for the construction of novel supramolecular assemblies. Future research in this area will likely focus on understanding and controlling the non-covalent interactions that govern the self-assembly of this molecule into higher-order structures.
Drawing parallels from related chemistries, the copolymerization of terephthalaldehyde (B141574) (a structural analogue) with pyrrole is known to produce microporous polymeric organic frameworks (POFs). rsc.org These materials exhibit interesting properties based on their ordered, porous structures. Similarly, this compound could serve as a building block, or "tecton," for the design of new supramolecular materials, such as:
Liquid Crystals: The rigid terephthalate core combined with the pyrrole substituent could lead to the formation of liquid crystalline phases with interesting optical and electronic properties.
Gels: Under specific solvent conditions, the directional non-covalent interactions of the molecule could lead to the formation of extended fibrous networks, resulting in the gelation of the solvent.
Co-crystals: By co-crystallizing this compound with other complementary molecules, it may be possible to create new crystalline materials with tailored properties, such as altered solubility or enhanced charge transport characteristics.
Detailed structural analysis using techniques like X-ray crystallography, scanning electron microscopy (SEM), and atomic force microscopy (AFM) will be crucial to understanding the morphology and packing of these assemblies. The table below outlines potential research directions in this area.
| Type of Supramolecular Assembly | Driving Interactions | Potential Properties and Applications |
| Liquid Crystals | π-π stacking, dipole-dipole interactions | Anisotropic optical and electronic properties for display technologies. |
| Organogels | Hydrogen bonding, solvophobic effects | Stimuli-responsive materials, templates for nanoparticle synthesis. |
| Co-crystals | Hydrogen bonding, halogen bonding | Tunable physical properties (e.g., melting point, solubility), solid-state sensors. |
Advanced Functional Materials with Responsive Characteristics
A key area of future research will be the incorporation of this compound as a functional monomer into polymers and other materials. The unique electronic properties of the pyrrole ring, combined with the structural rigidity of the terephthalate unit, could impart responsive characteristics to these materials.
The pyrrole moiety is redox-active and can be reversibly oxidized and reduced. This property is the basis for the conductivity of polypyrrole. By incorporating this compound into a polymer backbone, it may be possible to create materials whose electronic or optical properties change in response to an electrical potential. This could lead to applications in:
Electrochromic Devices: Materials that change color upon the application of a voltage, useful for smart windows and displays.
Sensors: The electronic properties of the pyrrole ring are sensitive to its local environment. Materials incorporating this unit could be designed to respond to the presence of specific analytes, leading to a detectable change in conductivity or color.
Charge Storage Materials: The redox activity could be harnessed for the development of new materials for battery electrodes or supercapacitors.
Furthermore, the interaction of the pyrrole ring with ions or other small molecules could be exploited to create chemo-responsive materials. For example, the binding of a specific ion to the pyrrole-terephthalate unit could induce a conformational change in a polymer chain, leading to a macroscopic response, such as a change in solubility or mechanical properties. The development of such materials would be a significant step towards "smart" plastics and coatings.
High-Throughput Screening for Material Discovery
The discovery and optimization of new materials based on this compound can be greatly accelerated through the use of high-throughput screening (HTS) techniques. ewadirect.com Instead of the traditional one-at-a-time synthesis and testing of new materials, HTS allows for the rapid, parallel investigation of large libraries of compounds.
For pyrrole-terephthalate chemistry, HTS could be applied in several ways:
Catalyst Discovery: For the sustainable synthesis of the molecule, HTS could be used to screen large libraries of potential catalysts (e.g., different enzymes or solid acid catalysts) to identify the most efficient and selective candidates.
Polymer Formulation: If this compound is to be used as a monomer in new copolymers, HTS could be employed to rapidly synthesize and screen a wide range of copolymers with different co-monomers and compositions. This would allow for the rapid identification of polymers with desired properties, such as specific thermal characteristics or degradation rates. mdpi.com
Functional Material Screening: HTS platforms can be designed to screen for specific functional properties. For example, libraries of materials based on the target compound could be screened for their electrochromic behavior, their ability to bind specific analytes, or their performance in a model electronic device. There are established HTS methods for assessing the activity of polyester (B1180765) hydrolases, which could be adapted to screen for the biodegradability of new terephthalate-containing polymers. researchgate.netnih.govresearchgate.net
The integration of HTS with computational modeling represents a particularly powerful paradigm. Virtual screening can be used to predict the properties of a large number of hypothetical materials, and then HTS can be used to synthesize and test the most promising candidates, creating a rapid and efficient cycle of material design, synthesis, and testing.
| Application of HTS | Objective | Methodology | Expected Outcome |
| Catalyst Discovery | Identify optimal catalysts for sustainable synthesis. | Parallel screening of enzyme or chemical catalyst libraries. | More efficient and environmentally friendly production methods. |
| Polymer Formulation | Optimize copolymer properties. | Robotic synthesis and characterization of polymer libraries. | Rapid identification of new polymers with tailored functionalities. |
| Functional Screening | Discover materials with specific responsive properties. | Automated testing of material libraries for desired characteristics (e.g., color change, conductivity). | Accelerated development of new smart materials and devices. |
Q & A
Q. What are effective synthetic routes for dimethyl 2-(1H-pyrrol-1-yl)terephthalate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves two key steps: (1) esterification of terephthalic acid derivatives and (2) introduction of the pyrrole moiety. For esterification, dimethylation can be achieved via acid-catalyzed methanol esterification under reflux, using sulfuric acid as a catalyst. For pyrrole substitution, nucleophilic aromatic substitution (SNAr) at the 2-position of dimethyl terephthalate may require activation via electron-withdrawing groups or transition metal catalysis (e.g., palladium-mediated coupling). Optimization should focus on solvent polarity (e.g., DMF or THF), temperature control (80–120°C), and stoichiometric ratios of reactants. Purity can be monitored using TLC or HPLC .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm esterification (δ ~3.9 ppm for methyl esters) and pyrrole substitution (aromatic proton shifts at δ 6.5–7.5 ppm).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF provides molecular ion peaks ([M+H]) and fragmentation patterns to verify substituent placement.
- FT-IR : Strong C=O stretches (~1720 cm) for esters and N-H stretches (~3400 cm) for pyrrole confirm functional groups .
Q. How can crystallinity and phase purity of the compound be assessed for material science applications?
- Methodological Answer :
- X-ray Diffraction (XRD) : Powder XRD identifies crystalline phases and compares experimental patterns with simulated data from single-crystal structures.
- Differential Scanning Calorimetry (DSC) : Measures melting points and glass transition temperatures to assess thermal stability.
- Polarized Light Microscopy : Detects birefringence in crystalline samples .
Advanced Research Questions
Q. What strategies resolve contradictions in hydrogen bonding patterns observed in the crystal structure of this compound?
- Methodological Answer : Use graph set analysis (Etter’s formalism) to classify hydrogen bonds into motifs (e.g., chains, rings). Conflicting data may arise from polymorphism or solvent inclusion. Employ SHELX-97 for structure refinement, adjusting occupancy factors for disordered atoms. Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C-H···O vs. N-H···O bonds) .
Q. How does the pyrrole substituent influence electronic properties in computational studies?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian, ORCA) to model frontier molecular orbitals (HOMO/LUMO). The pyrrole’s electron-rich nature may lower the LUMO energy, enhancing charge-transfer interactions. Compare with unsubstituted dimethyl terephthalate to isolate substituent effects. Solvent models (e.g., PCM) simulate dielectric environments .
Q. What experimental design principles apply to studying photophysical properties of this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure absorbance/emission spectra in solvents of varying polarity (e.g., cyclohexane vs. DMSO) to assess solvatochromism.
- Time-Resolved Fluorescence : Use a pulsed laser to determine excited-state lifetimes and quantify quantum yields.
- TD-DFT : Correlate experimental spectra with computed electronic transitions .
Key Research Insights
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
